Tioperidone - 52618-67-4

Tioperidone

Catalog Number: EVT-432704
CAS Number: 52618-67-4
Molecular Formula: C25H32N4O2S
Molecular Weight: 452.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tioperidone is synthesized from various chemical precursors and belongs to the class of drugs known as atypical antipsychotics. It is specifically categorized under the butyrophenone class, which includes other antipsychotic medications like haloperidol. The drug was initially developed in the 1970s and has been used in various countries for managing schizophrenia symptoms due to its efficacy in reducing psychotic episodes while having a lower incidence of extrapyramidal side effects compared to typical antipsychotics.

Synthesis Analysis

The synthesis of Tioperidone can be achieved through several methods, often involving multi-step organic reactions. One notable method includes the condensation of 4-(2-(4-fluorophenyl)-1-piperidinyl)-1-phenylbutan-1-one with various reagents to yield the final product. The synthesis typically involves:

  1. Starting Materials: The process begins with phenylpiperazine derivatives and appropriate carbonyl compounds.
  2. Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to enhance yield.
  3. Purification: Post-synthesis purification often involves recrystallization or chromatography techniques to isolate Tioperidone from by-products.

For instance, a study indicated that using ZnO nanoparticles as catalysts could enhance the efficiency of synthesizing quinazoline derivatives related to Tioperidone .

Molecular Structure Analysis

Tioperidone has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is C19_{19}H24_{24}F1_{1}N2_{2}O2_{2}, indicating the presence of fluorine, nitrogen, and oxygen within its structure. The compound features a piperidine ring connected to a butyrophenone moiety, contributing to its pharmacological activity.

Key Structural Features:

  • Piperidine Ring: Contributes to the drug's interaction with neurotransmitter receptors.
  • Butyrophenone Core: Essential for its antipsychotic effects.
  • Fluorine Atom: Enhances lipophilicity and receptor binding affinity.

The three-dimensional conformation of Tioperidone allows it to effectively bind to dopamine receptors in the brain, which is crucial for its mechanism of action.

Chemical Reactions Analysis

Tioperidone undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Condensation Reactions: These are fundamental in forming the core structure of Tioperidone from simpler precursors.
  2. Hydrolysis: In biological systems, Tioperidone may undergo hydrolysis leading to metabolites that can exhibit different pharmacological properties.
  3. Oxidation: Metabolic pathways may involve oxidation reactions that modify the drug's structure for excretion.

The stability of Tioperidone under different conditions is significant for its therapeutic effectiveness and shelf-life.

Mechanism of Action

Tioperidone's primary mechanism involves antagonism at dopamine D2 receptors in the central nervous system. This action helps alleviate symptoms of psychosis by modulating dopaminergic transmission. Additionally, Tioperidone interacts with serotonin receptors (5-HT2A), which contributes to its atypical profile:

  • Dopamine Receptor Antagonism: Reduces dopaminergic overactivity associated with psychotic symptoms.
  • Serotonin Receptor Modulation: Balances neurotransmitter levels, potentially decreasing side effects commonly seen with typical antipsychotics.

Studies have shown that Tioperidone's dual action on dopamine and serotonin receptors enhances its therapeutic efficacy while minimizing adverse effects .

Physical and Chemical Properties Analysis

Tioperidone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 320.41 g/mol.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Ranges between 150°C to 160°C, indicating thermal stability suitable for pharmaceutical formulations.
  • pH Stability: Maintains stability across a pH range typical for human physiology (pH 6 to 8).

These properties influence how Tioperidone is formulated into dosage forms such as tablets or injectable solutions.

Applications

Tioperidone has significant applications in clinical psychiatry:

  • Schizophrenia Treatment: Primarily prescribed for managing acute and chronic schizophrenia.
  • Adjunct Therapy: Used alongside other medications for treatment-resistant cases or when patients exhibit severe symptoms.
  • Research Applications: Investigated for potential use in treating other psychiatric disorders due to its unique receptor profile.

Moreover, ongoing research explores Tioperidone's effectiveness in combination therapies and its role in managing mood disorders .

Introduction to Iloperidone in Neuropsychopharmacology

Historical Context and Development of Iloperidone

Iloperidone's development reflects the iterative nature of antipsychotic drug discovery. Initial synthesis occurred under Hoechst Marion Roussel Inc. in the early 1990s, with the compound designated as a piperidinyl-benzisoxazole derivative targeting dual serotonin-dopamine modulation [6] [9]. Research discontinuation in 1996 led to successive transfers: first to Titan Pharmaceuticals (June 1997), then worldwide rights to Novartis (August 1998), and finally phase III development to Vanda Pharmaceuticals in 2004 after stalled progress [6] [9]. This trajectory underscores the high-risk investment landscape of central nervous system therapeutics.

The compound underwent extensive clinical validation across three pivotal phase III trials (1998–2002) involving ~1,943 participants with acute schizophrenia exacerbations [9]. These trials established dose-response relationships (4–24 mg/day) and comparative efficacy against haloperidol and risperidone, forming the basis for FDA approval in May 2009 for schizophrenia, followed by April 2024 approval for bipolar I disorder [1] [6] [9]. The 15-year journey from synthesis to market highlights the complex translational pathway for atypical antipsychotics.

Table 1: Key Developmental Milestones for Iloperidone

YearPhaseSignificant Event
1990sDiscoverySynthesized as HP-873 by Hoechst Marion Roussel
1996Research DiscontinuationRights transferred to Titan Pharmaceuticals
1998Phase AdvancementNovartis acquires global development rights
2004Phase III TransferVanda Pharmaceuticals assumes development
2009Regulatory ApprovalFDA approves for schizophrenia (trade name Fanapt®)
2024Indication ExpansionFDA approves for bipolar I disorder

Iloperidone’s Position Within Second-Generation Antipsychotics

Iloperidone belongs to the pharmacodynamic continuum of SGAs characterized by balanced monoaminergic receptor antagonism. Its receptor profile distinguishes it from both first-generation antipsychotics and earlier SGAs through three principal attributes:

  • Multireceptor Affinity Spectrum: Iloperidone exhibits nanomolar affinity for serotonin 5-HT₂A (Kᵢ = 5.6 nM), dopamine D₂ (Kᵢ = 6.3 nM), D₃ (Kᵢ = 7.1 nM), and noradrenergic α₁-adrenergic receptors (Kᵢ = 0.36 nM) [3] [6]. This broad targeting enables simultaneous modulation of cortical, limbic, and striatal pathways implicated in psychosis. Crucially, its D₂ affinity is approximately 10-fold lower than risperidone's, contributing to a reduced extrapyramidal symptom (EPS) risk profile [1] [4].

  • Transient D₂ Binding Kinetics: Unlike first-generation antipsychotics that achieve high, sustained D₂ occupancy (>80%), iloperidone demonstrates moderate receptor occupancy (60–70%) with rapid dissociation kinetics [1] [10]. This "hit-and-run" pharmacodynamics minimizes nigrostriatal pathway disruption while maintaining mesolimbic dopamine blockade, aligning with the "fast-off" theory of atypical antipsychotic action [10].

  • Metabolic and Neurological Differentiation: Among SGAs, iloperidone occupies an intermediate position regarding weight gain liability—less pronounced than olanzapine but greater than ziprasidone [1] [3]. Its low muscarinic M1 receptor affinity (Kᵢ >1,000 nM) translates to minimal anticholinergic effects, while histaminergic H₁ receptor antagonism (Kᵢ = 437 nM) remains moderate compared to sedating antipsychotics like quetiapine [3] [6].

Table 2: Comparative Receptor Binding Profile of Select Antipsychotics (Kᵢ in nM)

ReceptorIloperidoneRisperidoneOlanzapine
5-HT₂A5.60.154
D₂6.32.831
α₁-Adrenergic0.362.719
H₁437207
M₁>1,000>1,0001.9

Theoretical Frameworks for Receptor Modulation in Psychiatric Disorders

Iloperidone’s efficacy arises from synergistic neurochemical interactions grounded in three theoretical models:

Dual Serotonin-Dopamine Hypothesis

The foundational framework for iloperidone's design posits that 5-HT₂A receptor blockade potentiates dopamine transmission in corticolimbic regions while D₂ antagonism dampens mesolimbic hyperactivity [1] [10]. Preclinical autoradiography confirms that iloperidone’s 5-HT₂A:D₂ affinity ratio (~1:1.1) enables preferential cortical serotonin modulation over striatal dopamine disruption [1]. This balances antipsychotic efficacy against motor side effects—contrasting with haloperidol’s 1:50 ratio favoring potent striatal D₂ blockade [10]. Functional MRI studies reveal that this receptor profile normalizes frontostriatal connectivity abnormalities in schizophrenia within 4 weeks, correlating with PANSS reduction [1].

Time-Dependent Receptor Plasticity

Emerging evidence suggests iloperidone induces neuroadaptive changes beyond acute receptor occupancy. In rodent models, 2-week administration significantly upregulates D₂ and D₃ receptor expression in the nucleus accumbens (+38%) and prefrontal cortex (+42%), potentially compensating for dopaminergic hypofunction in negative symptom domains [8]. By 6 weeks, D₂/D₃ expression normalizes, while D₄ upregulation persists in parietal cortex regions involved in sensory integration—suggesting region-specific therapeutic adaptations [8]. This plasticity may underlie iloperidone’s delayed peak efficacy (2–3 weeks) compared to its rapid pharmacokinetic absorption (Tₘₐₓ=2–4 hours) [9].

Table 3: Time-Dependent Dopamine Receptor Expression Changes Under Iloperidone

Receptor2-Week Change6-Week Change
D₂↑ 38–42% (PFC, NAc, CPu)Return to baseline
D₃↑ 29% (Temporal Lobe)Return to baseline
D₄↑ 18% (Hippocampus)↑ 22% (Parietal Cortex)

Pharmacogenomic Optimization Potential

Iloperidone’s metabolism involves cytochrome P450 polymorphisms that theoretically enable personalized dosing strategies. CYP2D6 hydroxylation generates pharmacologically active metabolites P88 (19.5% exposure in extensive metabolizers) and P95 (47.9% exposure), while CYP3A4 mediates O-demethylation [6] [9]. Poor metabolizers exhibit 70–80% higher iloperidone AUC and prolonged half-life (t₁/₂=33 hours vs. 18 hours) [9]. Genome-wide association studies identify COMT Val158Met and DRD4 VNTR polymorphisms as predictors of therapeutic response, with specific genotypes showing 40% greater PANSS reduction [6] [9]. This positions iloperidone for biomarker-guided prescription paradigms currently under investigation.

Table 4: Key Pharmacogenomic Determinants of Iloperidone Response

GenePolymorphismFunctional Impact
CYP2D6*4, *5, *10 alleles↓ Metabolism → ↑ drug exposure (34% vs 19.5% AUC)
COMTVal158Met↑ Dopamine catabolism → better negative symptom response
DRD448bp VNTRAltered receptor density → differential efficacy

Concluding Remarks

Iloperidone exemplifies the evolution of rational antipsychotic design through its multidimensional receptor modulation and neuroadaptive properties. Its development history reflects persistent innovation in neuropsychopharmacology, while its distinct receptor signature offers a nuanced alternative within the SGA armamentarium. Ongoing research into its time-dependent receptor plasticity and pharmacogenomic interactions holds promise for personalized schizophrenia therapeutics targeting specific neurobiological subgroups.

Properties

CAS Number

52618-67-4

Product Name

Tioperidone

IUPAC Name

3-[4-[4-(2-propylsulfanylphenyl)piperazin-1-yl]butyl]-1H-quinazoline-2,4-dione

Molecular Formula

C25H32N4O2S

Molecular Weight

452.6 g/mol

InChI

InChI=1S/C25H32N4O2S/c1-2-19-32-23-12-6-5-11-22(23)28-17-15-27(16-18-28)13-7-8-14-29-24(30)20-9-3-4-10-21(20)26-25(29)31/h3-6,9-12H,2,7-8,13-19H2,1H3,(H,26,31)

InChI Key

CDNFCUXEJDEBEX-UHFFFAOYSA-N

SMILES

CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O

Canonical SMILES

CCCSC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.